molecular formula C12H8O2 B182676 Naphthalene-1,6-dicarbaldehyde CAS No. 102877-82-7

Naphthalene-1,6-dicarbaldehyde

Cat. No.: B182676
CAS No.: 102877-82-7
M. Wt: 184.19 g/mol
InChI Key: OFMZRGPHZODFOD-UHFFFAOYSA-N
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Description

Naphthalene-1,6-dicarbaldehyde is an organic compound with the molecular formula C₁₂H₈O₂ It is a derivative of naphthalene, characterized by the presence of two formyl groups (-CHO) attached to the first and sixth positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,6-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of naphthalene-1,6-dimethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using more robust and cost-effective oxidizing agents. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,6-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Concentrated nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Naphthalene-1,6-dicarboxylic acid.

    Reduction: Naphthalene-1,6-dimethanol.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

Naphthalene-1,6-dicarbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: It serves as a fluorescent probe in biochemical assays due to its ability to form Schiff bases with amines, which can be used to detect and quantify biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of naphthalene-1,6-dicarbaldehyde primarily involves its reactivity with nucleophiles. The formyl groups can react with amines to form Schiff bases, which are useful in various chemical and biological applications. The compound’s ability to undergo electrophilic substitution also makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

    Naphthalene-1,7-dicarbaldehyde: Similar structure but with formyl groups at the first and seventh positions.

    Naphthalene-2,3-dicarbaldehyde: Formyl groups at the second and third positions.

    Naphthalene-1,8-dicarbaldehyde: Formyl groups at the first and eighth positions.

Uniqueness: Naphthalene-1,6-dicarbaldehyde is unique due to the specific positioning of its formyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

naphthalene-1,6-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2/c13-7-9-4-5-12-10(6-9)2-1-3-11(12)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMZRGPHZODFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=O)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30555553
Record name Naphthalene-1,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-82-7
Record name Naphthalene-1,6-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30555553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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